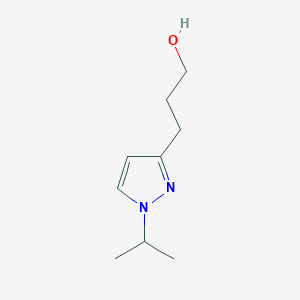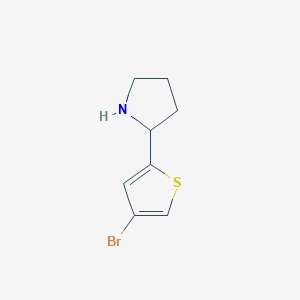
4-Bromo-3-methyl-6-(trifluoromethyl)isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-methyl-6-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one is a synthetic organic compound that belongs to the class of isoquinolinones. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to the isoquinolinone core. Isoquinolinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Métodos De Preparación
The synthesis of 4-bromo-3-methyl-6-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable isoquinoline derivative.
Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
4-bromo-3-methyl-6-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can convert the isoquinolinone core to dihydroisoquinoline derivatives.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl or styrene derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-bromo-3-methyl-6-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-bromo-3-methyl-6-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the target being studied.
Comparación Con Compuestos Similares
Similar compounds to 4-bromo-3-methyl-6-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one include other isoquinolinone derivatives with different substituents. Some examples are:
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 4-bromo-3-methyl-6-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one lies in its specific combination of bromine, methyl, and trifluoromethyl groups, which confer distinct reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H7BrF3NO |
|---|---|
Peso molecular |
306.08 g/mol |
Nombre IUPAC |
4-bromo-3-methyl-6-(trifluoromethyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H7BrF3NO/c1-5-9(12)8-4-6(11(13,14)15)2-3-7(8)10(17)16-5/h2-4H,1H3,(H,16,17) |
Clave InChI |
GIQFBJLWWDQBOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=CC(=C2)C(F)(F)F)C(=O)N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


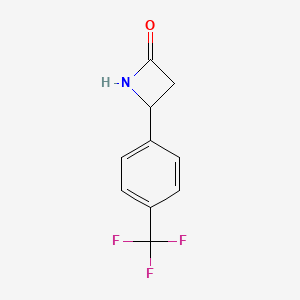
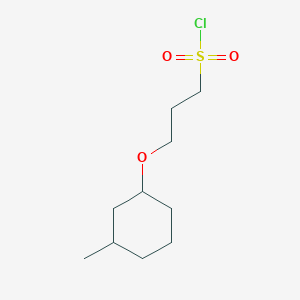

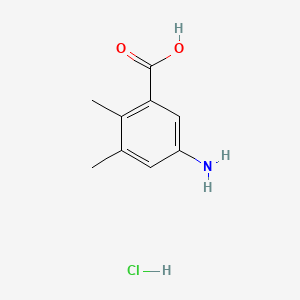
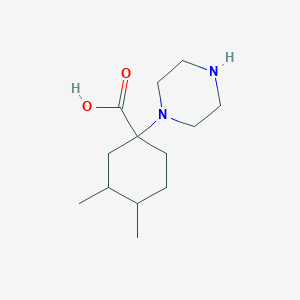
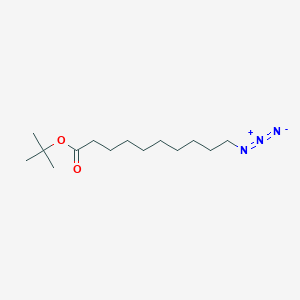
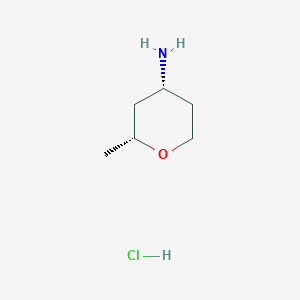

![tert-butylN-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13629900.png)

